molecular formula C7H3BrF5N B13141817 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B13141817
M. Wt: 276.00 g/mol
InChI Key: VBANMGMKCDBQNS-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

The synthesis of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring

Properties

Molecular Formula

C7H3BrF5N

Molecular Weight

276.00 g/mol

IUPAC Name

3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3BrF5N/c8-3-1-2-4(7(11,12)13)14-5(3)6(9)10/h1-2,6H

InChI Key

VBANMGMKCDBQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)F)C(F)(F)F

Origin of Product

United States

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